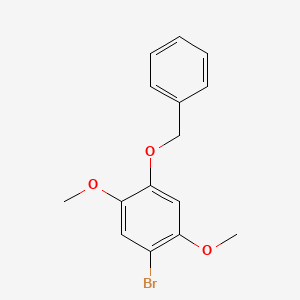

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene

説明

BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSZUUGCKYUQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453199 | |

| Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-43-7 | |

| Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Bromo-4-benzyloxy-2,5-dimethoxybenzene molecular weight and formula

Molecular Identity & Physicochemical Profile[1][2][3][4]

1-Bromo-4-benzyloxy-2,5-dimethoxybenzene is a specialized halogenated aromatic ether used primarily as a regioselective scaffold in the synthesis of complex phenethylamines and radiolabeled pharmaceutical tracers. Its structural utility lies in the orthogonality of its substituents: the bromine atom serves as a handle for metallation (lithium-halogen exchange) or palladium-catalyzed coupling, while the benzyl group acts as a robust protecting group for the phenol functionality, stable against the basic conditions often required to manipulate the bromine.

Core Data Summary

| Parameter | Value |

| CAS Registry Number | 524713-43-7 |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene |

| Molecular Formula | C₁₅H₁₅BrO₃ |

| Molecular Weight | 323.18 g/mol |

| Monoisotopic Mass | 322.0205 (for ⁷⁹Br); 324.0184 (for ⁸¹Br) |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |

Structural Analysis

The molecule features a 1,2,4,5-tetrasubstituted benzene ring. The steric crowding of the methoxy groups at positions 2 and 5 forces the benzyl ether (position 4) and the bromine (position 1) into specific electronic environments.

-

Electronic Effect: The methoxy and benzyloxy groups are electron-donating (activating), making the ring electron-rich. However, the bromine atom exerts an inductive withdrawing effect, balancing the reactivity for nucleophilic attacks or metal-halogen exchange.

Strategic Synthesis Architecture

The synthesis of 1-bromo-4-benzyloxy-2,5-dimethoxybenzene is best approached via a convergent protection strategy . Direct bromination of a pre-benzylated core often leads to regioisomeric mixtures due to the directing effects of the alkoxy groups. Therefore, the most reliable route involves the Williamson Ether Synthesis of the pre-brominated phenol precursor.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection revealing the phenol and benzyl bromide as logical precursors.[1][2]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of the target molecule from 4-bromo-2,5-dimethoxyphenol . The choice of Potassium Carbonate (

Reagents & Materials[6][7][8][9]

-

Substrate: 4-Bromo-2,5-dimethoxyphenol (1.0 equiv)

-

Reagent: Benzyl Bromide (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2,5-dimethoxyphenol (10 mmol) in anhydrous Acetone (50 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension will turn slightly yellow as the phenoxide anion forms. -

Alkylation: Add Benzyl Bromide (11 mmol) dropwise via a syringe. Note: Benzyl bromide is a lachrymator; perform this step in a fume hood.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Silica; Hexane:EtOAc 8:2). The starting phenol spot should disappear. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.

-

-

Purification: Recrystallize the crude product from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Yield Expectation: 85–95%.

-

Reaction Workflow Diagram (Graphviz)

Figure 2: Linear workflow for the Williamson Ether synthesis of the target compound.

Synthetic Utility & Applications

The value of 1-bromo-4-benzyloxy-2,5-dimethoxybenzene lies in its role as a masked phenol that can undergo orthogonal functionalization.

Lithium-Halogen Exchange (Formylation/Carboxylation)

The bromine atom at position 1 is highly susceptible to exchange with

-

Reaction: Target +

-BuLi -

Quench: Addition of DMF yields the aldehyde; addition of

yields the carboxylic acid. -

Significance: This allows for the construction of the carbon skeleton (e.g., for phenethylamine synthesis) before revealing the phenol.

Palladium-Catalyzed Coupling

The aryl bromide is an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of complex aryl or amine groups at the 1-position while preserving the 4-benzyloxy protection.

Deprotection (Hydrogenolysis)

The benzyl group is removed cleanly using catalytic hydrogenation (

-

Outcome: Regenerates the free phenol, which can then be used for radiolabeling (e.g., methylation with

-methyl iodide for PET tracers).

References

-

ChemWhat. (n.d.). 1-(BENZYLOXY)-4-BROMO-2,5-DIMETHOXYBENZENE CAS#: 524713-43-7.[3][4] Retrieved from [Link]

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-(BENZYLOXY)-4-BROMO-2,5-DIMETHOXYBENZENE | 524713-43-7 [amp.chemicalbook.com]

Comparative Analysis: 1-Bromo-2,5-Dimethoxybenzene vs. Benzyloxy Analogues

The following technical guide is structured to provide a rigorous comparative analysis between 1-bromo-2,5-dimethoxybenzene and its benzyloxy analogues . It addresses the synthetic utility, physicochemical divergence, and pharmacological implications of these scaffolds in drug development.

Synthetic Utility, Pharmacological Divergence, and Strategic Application in Medicinal Chemistry

Executive Summary

In the development of phenethylamine-based therapeutics (specifically 5-HT2A agonists and antagonists), the 2,5-substitution pattern on the benzene ring is a critical determinant of activity.[1]

-

1-Bromo-2,5-dimethoxybenzene serves as the foundational pharmacophore precursor . The methoxy groups are essential for receptor binding, and the bromine atom provides a handle for lithiation, Heck couplings, or further functionalization (e.g., to 2C-B or DOB).

-

1-Bromo-2,5-dibenzyloxybenzene (and mixed analogues) serves as a strategic masking agent . The bulky benzyl groups render the molecule pharmacologically inactive at the target receptor due to steric clash but provide a robust protecting group strategy. This allows for the synthesis of complex derivatives, such as difuran-ring systems (e.g., 2C-B-FLY) or specific hydroxylated metabolites, which are inaccessible via the methoxy route.

This guide details the divergent workflows for these two chemical species.

Physicochemical & Structural Fundamentals

The core difference lies in the electronic and steric properties of the ether substituents.

| Feature | 1-Bromo-2,5-Dimethoxybenzene | 1-Bromo-2,5-Dibenzyloxybenzene |

| Molecular Weight | ~217.06 g/mol | ~369.25 g/mol |

| Steric Bulk (A-value) | Low (Methoxy is compact) | High (Benzyl is massive/rotatable) |

| Lipophilicity (LogP) | Moderate (~2.5 - 3.0) | High (> 5.0) |

| Solubility | Soluble in MeOH, EtOH, DCM | Low solubility in cold MeOH; req. non-polar solvents |

| Electronic Effect | Electron Donating (+M effect) | Electron Donating (slightly weaker due to sterics) |

| Receptor Affinity (5-HT2A) | High (Precursor to active agonists) | Negligible (Steric clash in orthosteric pocket) |

| Primary Role | Direct Precursor (Scaffold) | Protecting Group Intermediate |

The "Steric Clash" Mechanism

In the 5-HT2A receptor orthosteric binding site, the residues Ser159 and Asp155 form hydrogen bonds with the amine of the ligand. The 2- and 5-position substituents sit in specific hydrophobic pockets.

-

Methoxy (-OMe): Fits perfectly into these pockets, stabilizing the active conformation (agonist).

-

Benzyloxy (-OBn): The phenyl ring of the benzyl group exceeds the volume of the hydrophobic pocket, preventing the ligand from docking effectively. Therefore, benzyloxy analogues are inactive until deprotected.

Strategic Synthesis Workflows

The choice between methoxy and benzyloxy is a decision between permanence and modularity .

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent synthetic utility.

Caption: Divergent synthesis pathways.[2] Path A (Blue) leads to standard phenethylamines. Path B (Red) utilizes benzyl protection to access complex rigidified analogues like 2C-B-FLY.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-2,5-dimethoxybenzene

Standard precursor synthesis.

Reagents: 1,4-Dimethoxybenzene, N-Bromosuccinimide (NBS) or Bromine (

-

Dissolution: Dissolve 0.1 mol of 1,4-dimethoxybenzene in 150 mL of Glacial Acetic Acid.

-

Bromination: Add 0.105 mol of elemental Bromine (

) dropwise over 30 minutes while maintaining temperature at 20-25°C. Cooling may be required as the reaction is exothermic.-

Note: NBS in Acetonitrile is a milder alternative if handling

is undesirable.

-

-

Quenching: Pour the reaction mixture into 500 mL of ice water. The product will precipitate as a solid or heavy oil.

-

Purification: Wash the solid with 5% Sodium Thiosulfate (

) to remove excess bromine. Recrystallize from Ethanol/Water. -

Yield: Typically 85-90%.

-

Validation:

-NMR (CDCl3) should show two singlet methoxy peaks and two aromatic singlets (para to each other).

Protocol B: Selective Benzyl Ether Cleavage

Crucial for converting Benzyloxy analogues back to active phenols.

Context: If you have synthesized a 2,5-dibenzyloxy phenethylamine precursor and need to reveal the phenols (e.g., to investigate metabolites), you cannot use

Reagents: 1-Bromo-2,5-dibenzyloxybenzene derivative, 10% Pd/C, Ethanol, Hydrogen gas (

-

Setup: Place the substrate in a hydrogenation flask and dissolve in Ethanol (or EtOAc if solubility is poor).

-

Catalyst: Add 10 wt% of Palladium on Carbon (10% Pd/C). Caution: Pd/C is pyrophoric in air when dry.

-

Hydrogenation: Evacuate air and flush with

(balloon pressure is usually sufficient for O-benzyl cleavage). Stir vigorously at RT for 4-12 hours.-

Critical Check: Monitor via TLC. Benzyl groups cleave to form Toluene (byproduct) and the Phenol.[3]

-

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Result: The resulting diphenol is highly sensitive to oxidation (turning pink/brown). Use immediately or store under Argon.

Critical Distinction: Benzyloxy vs. NBOMe

It is vital to distinguish between Ring-Benzyloxy (discussed above) and N-Benzyl (NBOMe) analogues.

-

Ring-Benzyloxy (2,5-dibenzyloxy): Inactive. The bulk is on the aromatic ring, preventing entry into the receptor.

-

N-Benzyl (NBOMe): Highly Potent. The benzyl group is attached to the amine nitrogen. This group projects into a different region of the receptor (Extended Binding Pocket / EBP) where bulk is tolerated and often increases affinity (e.g., 25I-NBOMe).

Table: Structure-Activity Relationship (SAR) Matrix

| Compound Class | 2,5-Positions | Amine Position | 5-HT2A Activity |

| 2C-B | -OMe | Agonist (nM range) | |

| 2,5-Bn-2C-B | -OBn | Inactive (Steric Clash) | |

| 25B-NBOMe | -OMe | Super-Agonist (sub-nM) |

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1][4][5][6][7] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing synthesis of #20 2C-B and general protecting group discussions). Link

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[8] Wiley-Interscience. (Standard protocols for Benzyl ether cleavage). Link

-

Braden, M. R., et al. (2006).[5] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[5]51) and Phe340(6.[5]52) with superpotent N-benzyl phenethylamine agonists.[5] Molecular Pharmacology.[5] (Explaining the N-benzyl vs Ring-benzyl binding pockets). Link

-

Congreve, M. S., et al. (1993).[8] Selective Cleavage of Benzyl Ethers.[3][8][9] Synlett.[8] (Methodology for selective deprotection).[10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Benzyloxy-4-bromo-2,5-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Benzyl Ethers [organic-chemistry.org]

Application Note: High-Yield Synthesis of 2-(Benzyloxy)-5-lithio-1,4-dimethoxybenzene via Lithium-Halogen Exchange

<_>

Abstract

This document provides a detailed protocol for the lithium-halogen exchange reaction on 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene. This highly efficient method is crucial for the synthesis of various functionalized aromatic compounds used in pharmaceutical and materials science research. The protocol emphasizes key experimental parameters, safety considerations, and the underlying mechanistic principles to ensure reproducible and high-yield synthesis of the target aryllithium intermediate.

Introduction

The lithium-halogen exchange is a cornerstone of modern organometallic chemistry, enabling the conversion of organic halides into highly reactive organolithium species.[1] This transformation is particularly valuable for the synthesis of functionalized aromatic compounds where traditional electrophilic substitution reactions may lack regioselectivity or functional group tolerance. The substrate, 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene, is a versatile building block, and its successful lithiation opens avenues for the introduction of a wide array of electrophiles at the C4 position. The presence of electron-donating methoxy and benzyloxy groups activates the aromatic ring, influencing the reactivity and stability of the resulting organolithium intermediate.

Mechanistic Considerations

The lithium-halogen exchange reaction is a rapid, kinetically controlled process.[1][2] The generally accepted mechanism for aryl halides involves the nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on the halogen atom of the aryl halide.[3] This proceeds through an "ate-complex" intermediate or transition state.[1][3][4] The equilibrium of this reaction is driven by the formation of the more stable organolithium species. In this case, the formation of the sp²-hybridized aryllithium is more favorable than the sp³-hybridized n-butyllithium. The rate of exchange typically follows the trend I > Br > Cl, making aryl bromides excellent substrates for this reaction.[1]

Experimental Protocol

This protocol details the generation of 2-(benzyloxy)-5-lithio-1,4-dimethoxybenzene and its subsequent trapping with an electrophile.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene | C₁₅H₁₅BrO₃ | 339.18 | 1.0 | 1.0 |

| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 1.1 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

| Electrophile (e.g., N,N-Dimethylformamide) | C₃H₇NO | 73.09 | 1.2 | 1.2 |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |

Reaction Workflow Diagram

Caption: Workflow for the lithium-halogen exchange and electrophilic quench.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. The system must be maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.[5]

-

Dissolution of Starting Material: To the flask, add 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene (1.0 mmol, 1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, 10 mL). THF is a crucial solvent as it solvates the organolithium species, increasing its reactivity.[6][7]

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to prevent side reactions, such as reaction with the solvent or decomposition of the organolithium intermediate.[8]

-

Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise to the stirred solution via syringe over 10-15 minutes. A slight excess of the organolithium reagent is used to ensure complete consumption of the starting material. The slow addition helps to control the exothermic nature of the reaction.

-

Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 30 minutes. During this time, the lithium-halogen exchange occurs, forming the desired aryllithium species. The reaction is typically very fast, even at low temperatures.[1][4]

-

Electrophilic Quench: Add the chosen electrophile (e.g., N,N-dimethylformamide, 1.2 mmol, 1.2 eq) dropwise to the reaction mixture at -78 °C. The aryllithium is a potent nucleophile and will react readily with a variety of electrophiles.[9]

-

Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling

-

n-Butyllithium is a pyrophoric reagent and reacts violently with water and air. [10][11] It should be handled under an inert atmosphere by trained personnel only.[12][13] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[14]

-

The reaction should be performed in a well-ventilated fume hood. [13]

-

A dry chemical (Class D) fire extinguisher should be readily available. Do not use water to extinguish an organolithium fire.[14]

-

Quenching of excess organolithium reagents should be done with caution. A recommended procedure involves the slow addition of isopropanol at low temperatures, followed by methanol and then water.[15]

Troubleshooting and Key Insights

-

Low Yields: Incomplete reaction may be due to impure or improperly titrated n-butyllithium, or the presence of moisture in the reaction. Ensure all glassware is flame-dried, and solvents are anhydrous. The concentration of commercially available organolithium reagents should be periodically determined by titration.[16]

-

Side Reactions: The primary competing side reaction is ortho-lithiation directed by the methoxy groups. However, lithium-halogen exchange is generally much faster than deprotonation at these low temperatures.[1][17] If ortho-lithiation is observed, ensure the reaction temperature is strictly maintained at or below -78 °C.

-

Choice of Organolithium Reagent: While n-butyllithium is commonly used, tert-butyllithium can also be employed. t-BuLi is a stronger base but also more sterically hindered.[2][18] For this substrate, n-BuLi provides a good balance of reactivity and handling.[19]

Conclusion

The lithium-halogen exchange on 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene is a robust and highly effective method for generating a versatile aryllithium intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, this protocol can be reliably used to synthesize a variety of functionalized aromatic compounds with high yields. Adherence to strict safety protocols is paramount when working with pyrophoric organolithium reagents.

References

-

Metal–halogen exchange. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of California, Santa Barbara. Retrieved February 12, 2026, from [Link]

-

nbutyl lithium safety. (2024, June 7). YouTube. Retrieved February 12, 2026, from [Link]

-

Organolithium reagent. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

-

Hazardous Substance Fact Sheet: Butyl Lithium. New Jersey Department of Health. Retrieved February 12, 2026, from [Link]

-

Siegel, D. Organolithium Reagents. Myers Group Notes. Retrieved February 12, 2026, from [Link]

-

Siegel, D. Lithium Halogen Exchange. Myers Group Notes. Retrieved February 12, 2026, from [Link]

-

Grignard and Organolithium Reagents. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Asymmetric Catalyst. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents.Journal of Organic Chemistry, 57(25), 6833–6837.

-

A protocol for safe lithiation reactions using organolithium reagents. Journal of Visualized Experiments. (2016). Retrieved February 12, 2026, from [Link]

-

nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

-

Optimization of an ultrafast lithium–halogen exchange reaction in flow using a Bayesian optimization algorithm. Reaction Chemistry & Engineering. (2024). Retrieved February 12, 2026, from [Link]

-

Protocol for quenching reactive chemicals. EPFL. Retrieved February 12, 2026, from [Link]

- Bailey, W. F., & Punzalan, E. R. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-223). CRC Press.

-

Optimization of Organolithium Reactions. Organic Process Research & Development. (2020). Retrieved February 12, 2026, from [Link]

-

Troubles with Lithium-Halogen exchange reaction. Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]

-

Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Reddit. Retrieved February 12, 2026, from [Link]

-

n-Butyllithium. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

tert-Butyllithium. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Do you know the mechanism of this reaction? Reddit. Retrieved February 12, 2026, from [Link]

-

Organolithium reagents – Knowledge and References. Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Chapter 11 – Organometallics, Part 1 of 5: Grignard and organolithium reactions. (2015, October 29). YouTube. Retrieved February 12, 2026, from [Link]

-

Why is n-butyllithium so widely used as compared to other n-alkyllithium reagents? Reddit. Retrieved February 12, 2026, from [Link]

-

Li Halogen Exchange? Reddit. Retrieved February 12, 2026, from [Link]

-

Supplementary information. The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. Retrieved February 12, 2026, from [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. Retrieved February 12, 2026, from [Link]

-

Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of functionalized benzocyclobutenes and 1-phenyl-3,4-dihydroisoquinolines. Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

1 Lithium Halogen Exchange. Scribd. Retrieved February 12, 2026, from [Link]

-

Organolithium compounds, properties & structures. Retrieved February 12, 2026, from [Link]

-

Metal-halogen exchange. ETH Zurich. Retrieved February 12, 2026, from [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions. Luo Group Meeting. Retrieved February 12, 2026, from [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. rsc.org [rsc.org]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ospt.osi.lv [ospt.osi.lv]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. nj.gov [nj.gov]

- 15. epfl.ch [epfl.ch]

- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reddit.com [reddit.com]

- 19. reddit.com [reddit.com]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds from 4-Benzyloxy-2,5-dimethoxybromobenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The biphenyl moiety, in particular, is a prevalent scaffold in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-benzyloxy-2,5-dimethoxybromobenzene, an electron-rich aryl bromide, with a generic arylboronic acid. The insights and procedures outlined herein are tailored for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.

The choice of 4-benzyloxy-2,5-dimethoxybromobenzene as the electrophilic partner allows for the synthesis of complex biaryl structures with potential applications in medicinal chemistry, given the prevalence of dimethoxy- and benzyloxy-substituted rings in biologically active molecules.[4] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer troubleshooting guidance to navigate potential challenges.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][8] For 4-benzyloxy-2,5-dimethoxybromobenzene, the C-Br bond is sufficiently reactive for this step to proceed efficiently under appropriate catalytic conditions.

-

Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) center.[1] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[2][9][10][11] The choice of base can significantly influence the reaction rate and yield.[2]

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Benzyloxy-2,5-dimethoxybromobenzene with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction between 4-benzyloxy-2,5-dimethoxybromobenzene and phenylboronic acid.

Materials and Equipment

-

Reactants:

-

4-Benzyloxy-2,5-dimethoxybromobenzene

-

Phenylboronic acid

-

-

Catalyst:

-

Base:

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[12]

-

-

Solvent:

-

1,4-Dioxane/Water or Toluene/Water mixture[7]

-

-

General Equipment:

-

Schlenk flask or round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Reagent Preparation

-

Solvent Degassing: It is critical to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[14] Solvents should be sparged with an inert gas (Ar or N₂) for 15-30 minutes or subjected to several freeze-pump-thaw cycles.[14]

Reaction Setup and Execution

The following procedure is for a 1.0 mmol scale reaction.

-

Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-benzyloxy-2,5-dimethoxybromobenzene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

-

Addition of Base and Catalyst: Add the base, for example, potassium carbonate (2.0 mmol, 2.0 equiv).[7] Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture, for example, 1,4-dioxane (8 mL) and water (2 mL), via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

-

Monitoring: Monitor the reaction progress by TLC until the starting aryl bromide is consumed.

Work-up and Purification

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure biaryl product.[15]

Data Presentation

| Parameter | Recommended Condition | Rationale |

| Aryl Bromide | 4-Benzyloxy-2,5-dimethoxybromobenzene | Electron-rich substrate, generally reactive in Suzuki couplings. |

| Boronic Acid | Phenylboronic acid (or other arylboronic acids) | Commercially available and stable coupling partner. |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective Pd(0) catalyst for a wide range of Suzuki couplings.[16] |

| Base | K₂CO₃ (2.0 equiv) | A moderately strong inorganic base, effective in promoting transmetalation.[2][7] |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[7] |

| Temperature | 90 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without significant catalyst decomposition. |

| Reaction Time | 12-24 hours | Typical duration for complete conversion, should be monitored by TLC. |

Visualization of the Catalytic Cycle

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. blog.hzpt.com [blog.hzpt.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Deprotection of Benzyl Groups from 4-Bromo-2,5-dimethoxybenzene Derivatives

Abstract

The benzyl ether is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness under a wide range of reaction conditions. However, its removal, particularly from electron-rich and sterically hindered aromatic systems such as 4-bromo-2,5-dimethoxybenzene derivatives, presents a significant challenge. This guide provides an in-depth analysis of various debenzylation methodologies, offering detailed protocols and the underlying chemical principles to empower researchers in navigating this critical transformation. We will explore catalytic hydrogenation, acid-catalyzed cleavage, and oxidative methods, presenting a comparative analysis to facilitate the selection of the most appropriate technique for a given substrate and synthetic context.

Introduction: The Challenge of Debenzylation in Complex Aromatic Systems

The 4-bromo-2,5-dimethoxybenzene scaffold is a key structural motif in numerous biologically active molecules and advanced materials. During the synthesis of these complex targets, the hydroxyl groups are often masked with benzyl ethers to prevent undesired side reactions. The stability of the benzyl group to both acidic and basic conditions makes it an ideal choice for multi-step syntheses.[1]

However, the very stability that makes the benzyl group attractive also complicates its removal. The electron-rich nature of the dimethoxy-substituted benzene ring can influence the reactivity of the benzylic C-O bond, while the presence of a bromine atom introduces the potential for undesired dehalogenation, particularly under reductive conditions.[2] Therefore, a nuanced understanding of the available deprotection methods is crucial for achieving high yields and preserving the integrity of the target molecule.

This document serves as a practical guide for chemists, providing not only step-by-step protocols but also the mechanistic rationale behind each method. By understanding the "why" behind the "how," researchers can troubleshoot effectively and adapt these protocols to their specific needs.

Methodologies for Benzyl Group Deprotection

A variety of methods exist for the cleavage of benzyl ethers, each with its own set of advantages and limitations.[3] The choice of method is dictated by the overall functional group tolerance of the substrate, the desired scale of the reaction, and the available laboratory equipment.

Catalytic Hydrogenolysis: The Workhorse of Debenzylation

Catalytic hydrogenolysis is the most common and often the most efficient method for benzyl ether cleavage.[4] The reaction involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the C-O bond, yielding the desired phenol and toluene as a byproduct.[5]

2.1.1. Standard Hydrogenolysis with Hydrogen Gas

This classic method utilizes hydrogen gas, offering a clean and effective means of debenzylation.

Causality of Experimental Choices:

-

Catalyst: 10% Pd/C is a standard and robust catalyst for this transformation.[6] Pearlman's catalyst (Pd(OH)₂/C) can be more effective for substrates that are prone to catalyst poisoning.[6]

-

Solvent: Protic solvents like ethanol or methanol are typically used as they facilitate the protonolysis step in the reaction mechanism.

-

Hydrogen Pressure: While often performed under a balloon of hydrogen at atmospheric pressure, increasing the pressure can accelerate the reaction rate, but may also increase the risk of dehalogenation.[7]

Experimental Protocol: Standard Hydrogenolysis

-

Reaction Setup: In a round-bottom flask or a pressure vessel, dissolve the benzylated 4-bromo-2,5-dimethoxybenzene derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of approximately 0.1 M.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol% Pd) to the solution.

-

Hydrogen Atmosphere: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon). Then, carefully introduce hydrogen gas, either from a balloon or by pressurizing the vessel to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mass transfer between the gas, liquid, and solid phases.[8]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Ensure the filter cake remains moist and handle it with care.[8]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

2.1.2. Catalytic Transfer Hydrogenation (CTH): A Safer Alternative

Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative to using flammable hydrogen gas.[9] In this method, a hydrogen donor molecule generates hydrogen in situ.[1]

Causality of Experimental Choices:

-

Hydrogen Donor: Ammonium formate is a commonly used and effective hydrogen donor.[9] Other donors like formic acid or 1,4-cyclohexadiene can also be employed.[1][3]

-

Catalyst: Pd/C remains the catalyst of choice for CTH.[9]

-

Solvent: Protic solvents are generally preferred.

Experimental Protocol: Catalytic Transfer Hydrogenation

-

Reaction Setup: Dissolve the benzylated substrate (1.0 eq) in methanol or ethanol (0.1 M) in a round-bottom flask.

-

Catalyst Addition: Add 10% Pd/C (10-20 mol% Pd).

-

Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) portion-wise to the stirred mixture. The addition may cause some effervescence.[9]

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor by TLC or LC-MS.

-

Work-up and Isolation: Follow the same procedure as for standard hydrogenolysis (steps 6 and 7).

Workflow for Catalytic Hydrogenolysis

Caption: Generalized workflow for debenzylation via catalytic hydrogenolysis.

Acid-Catalyzed Cleavage: For Hydrogenation-Sensitive Substrates

When the substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or other reducible moieties), acid-catalyzed cleavage provides a valuable alternative. Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) are effective for this purpose.

Mechanism of Acid-Catalyzed Cleavage In an acidic medium, the ether oxygen is protonated, forming a good leaving group. For benzyl ethers, the cleavage typically proceeds via an Sₙ1 mechanism due to the stability of the resulting benzyl carbocation.[10][11]

Caption: Simplified mechanism of acid-catalyzed benzyl ether cleavage.

Causality of Experimental Choices:

-

Lewis Acid: BBr₃ is a powerful reagent for cleaving aryl ethers.[12] BCl₃ can also be used, sometimes offering higher selectivity.[13]

-

Cation Scavenger: The generated benzyl cation is highly electrophilic and can re-alkylate the electron-rich aromatic ring. The addition of a cation scavenger, such as pentamethylbenzene or anisole, is crucial to trap this intermediate and prevent side reactions.[13]

-

Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the strong Lewis acid and minimize side reactions.

Experimental Protocol: BBr₃ Mediated Debenzylation

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the benzylated substrate (1.0 eq) and a cation scavenger (e.g., pentamethylbenzene, 3.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM to the cooled reaction mixture.

-

Reaction: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature while monitoring its progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Oxidative Deprotection: Orthogonal Reactivity

For substrates that are sensitive to both reductive and strongly acidic conditions, oxidative methods offer an orthogonal approach. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers.[3] Visible-light-mediated oxidative debenzylation is also an emerging mild technique.[14]

Causality of Experimental Choices:

-

Oxidant: DDQ is effective for cleaving benzyl ethers that can be oxidized to a stable carbocation intermediate.[15] The presence of the electron-donating methoxy groups on the substrate's aromatic ring can facilitate this process.

-

Conditions: The reaction is often carried out in an inert solvent like dichloromethane, sometimes in the presence of water.[15]

Experimental Protocol: DDQ Mediated Deprotection

-

Reaction Setup: Dissolve the benzylated substrate (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Reagent Addition: Add DDQ (1.1-2.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate and purify the crude product, often by column chromatography to remove the DDQ byproducts.

Comparative Analysis of Debenzylation Methods

| Method | Reagents | Advantages | Disadvantages | Substrate Compatibility |

| Standard Hydrogenolysis | Pd/C, H₂ gas | High yield, clean reaction, simple work-up.[4] | Requires specialized equipment for handling H₂ gas; risk of dehalogenation.[2] | Not suitable for substrates with reducible functional groups (alkenes, alkynes, nitro groups). |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Safer than using H₂ gas; mild conditions.[9] | May require heating; potential for incomplete reaction. | Similar to standard hydrogenolysis. |

| Acid-Catalyzed Cleavage | BBr₃ or BCl₃, Cation Scavenger | Orthogonal to reductive methods; effective for complex substrates.[13] | Harsh reagents; requires strictly anhydrous conditions; potential for side reactions. | Not suitable for acid-sensitive substrates. |

| Oxidative Deprotection | DDQ | Mild conditions; orthogonal to both reductive and acidic methods.[14] | Often limited to electron-rich benzyl ethers; can be stoichiometric. | Not suitable for substrates with other oxidizable groups. |

Conclusion

The successful deprotection of a benzyl group from a 4-bromo-2,5-dimethoxybenzene derivative is a critical step in the synthesis of many valuable compounds. The choice of method must be carefully considered based on the specific functionalities present in the molecule. Catalytic hydrogenolysis remains the most general and efficient method, with catalytic transfer hydrogenation offering a safer alternative. For substrates incompatible with reductive conditions, acid-catalyzed cleavage with a Lewis acid and a cation scavenger is a powerful option. Oxidative methods provide a further layer of orthogonality for particularly sensitive molecules. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the optimal debenzylation strategy for their synthetic targets.

References

- Hong, J. H., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Journal of Catalysis, 311, 41-51.

-

Pelzer, K., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17563–17574. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

-

J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

-

ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Available at: [Link]

- Mandal, P. K., & McMurray, J. S. (2007). Transfer hydrogenation utilizing palladium on carbon and formic acid provides a fast and simple removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 72(17), 6599–6601.

-

Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic Letters, 16(14), 3812–3815. Available at: [Link]

-

Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

ResearchGate. (2005). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Available at: [Link]

-

PubMed. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]

- Studer, M., & Blaser, H. U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

-

ResearchGate. (2017). Debenzylation of 1-benzyloxy-4-methoxy benzene. Available at: [Link]

-

Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available at: [Link]

-

PubMed. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Available at: [Link]

-

Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Available at: [Link]

-

ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. Available at: [Link]

-

LOCKSS. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Available at: [Link]

-

DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. Available at: [Link]

-

HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETATIC ACID. Available at: [Link]

- Sajiki, H., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

- Google Patents. (n.d.). Precious metal catalyst for debenzylation.

-

ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available at: [Link]

-

Reddit. (2014). Will BBr3 cleave a benzyl ether?. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Available at: [Link]

-

Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Available at: [Link]

-

Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. Available at: [Link]

-

ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Available at: [Link]

-

ResearchGate. (n.d.). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. Available at: [Link]

-

ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Easy and partial hydrogenation of aromatic carbonyls to benzyl alcohols using Pd/C(en)-catalyst. Available at: [Link]

-

PMC. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Available at: [Link]

-

Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Available at: [Link]

-

ResearchGate. (n.d.). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Available at: [Link]

-

ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Available at: [Link]

-

ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Available at: [Link]

-

MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Available at: [Link]

-

Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives. Available at: [Link]

-

FOLIA. (n.d.). Catalytic Hydrogenation Using Abnormal NHeterocyclic Carbene Palladium Complexes. Available at: [Link]

Sources

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. nacatsoc.org [nacatsoc.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6992037B2 - Precious metal catalyst for debenzylation - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Using 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene as a phenethylamine precursor

Application Note: Strategic Utilization of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene as a Divergent Scaffold for 4-Substituted Phenethylamines

Executive Summary

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene (CAS: 524713-43-7) serves as a critical "masked" intermediate in the synthesis of the 2C-series phenethylamines, specifically those requiring variation at the 4-position (e.g., 2C-E, 2C-P, 2C-O series). Unlike the direct synthesis of 2C-B (which retains the bromine), this precursor is utilized to generate the "Universal 4-Hydroxy Intermediate" (4-hydroxy-2,5-dimethoxyphenethylamine ).

This application note details the protocol for converting this brominated benzyl ether into a reactive benzaldehyde via lithium-halogen exchange, followed by its transformation into the 4-hydroxy phenethylamine scaffold. This scaffold allows for the divergent synthesis of extensive 4-alkoxy analogs for Structure-Activity Relationship (SAR) studies and radiotracer development (e.g., [

Strategic Overview & Mechanism

The utility of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene lies in its orthogonal reactivity. The bromine atom at position 4 serves as a handle for lithiation/formylation, while the benzyloxy group at position 1 acts as a robust protecting group for the phenol.

The Workflow:

-

Lithium-Halogen Exchange: Selective replacement of the bromine with lithium using n-butyllithium (n-BuLi).

-

Formylation: Trapping the lithiated species with DMF to yield 4-(benzyloxy)-2,5-dimethoxybenzaldehyde .

-

Chain Extension: Henry reaction (nitroaldol) followed by reduction to the amine.

-

Deprotection: Catalytic hydrogenolysis removes the benzyl group, revealing the free phenol.

-

Divergent Alkylation: The phenol is alkylated with various alkyl halides (EtI, PrI, Allyl-Br) to generate the final target library (2C-E, 2C-P, 2C-O-7).

Visual Pathway (Graphviz)

Figure 1: Divergent synthesis pathway utilizing the 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-2,5-dimethoxybenzaldehyde

Objective: Convert the bromo-precursor to the aldehyde via formylation.

Reagents:

-

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene (1.0 eq)

-

n-Butyllithium (1.6 M in hexanes, 1.2 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous, 2.0 eq)

-

Tetrahydrofuran (THF) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere.

-

Dissolution: Dissolve the precursor (10 g, 30.9 mmol) in anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (23.2 mL, 37.1 mmol) dropwise over 20 minutes via syringe pump. The solution may turn yellow/orange. Stir at -78°C for 45 minutes to ensure complete lithium-halogen exchange.

-

Formylation: Add anhydrous DMF (4.8 mL, 61.8 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (200 mL) and stir vigorously for 15 minutes.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc) to yield the aldehyde as off-white crystals.

Key Data Point:

| Parameter | Specification |

|---|---|

| Yield Target | 85-92% |

| Appearance | Pale yellow to white solid |

| 1H NMR Diagnostic | Aldehyde proton (-CHO) singlet at ~10.4 ppm |

Protocol B: Conversion to the "Universal 4-Hydroxy" Scaffold

Objective: Generate the free phenol amine for derivatization.

Phase 1: Henry Reaction (Nitrostyrene Synthesis)

-

Combine the aldehyde (from Protocol A) with Nitromethane (10 eq) and Ammonium Acetate (0.2 eq).

-

Reflux for 2-4 hours (TLC monitoring: disappearance of aldehyde).

-

Cool to crystallize the nitrostyrene (often bright orange/yellow needles). Filter and wash with cold MeOH.

Phase 2: Reduction & Debenzylation Note: These steps can be performed sequentially or, in some catalytic hydrogenation conditions, simultaneously.

-

Reduction: Dissolve nitrostyrene in THF. Add dropwise to a suspension of Lithium Aluminum Hydride (LAH, 4 eq) in THF at 0°C. Reflux for 24 hours.

-

Workup: Fieser workup (H2O, 15% NaOH, H2O). Filter solids, concentrate filtrate to obtain the crude amine oil.

-

Debenzylation: Dissolve the crude amine in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under H

atmosphere (balloon pressure) for 12-24 hours. -

Isolation: Filter through Celite to remove catalyst. Concentrate to yield 4-hydroxy-2,5-dimethoxyphenethylamine .

-

Storage: This intermediate is oxidation-sensitive. Use immediately or store as the HCl salt under argon at -20°C.

-

Protocol C: Divergent Synthesis of 2C-E and 2C-P

Objective: Alkylate the 4-position to create specific analogs.

Reagents:

-

4-Hydroxy-2,5-dimethoxyphenethylamine (HCl salt)

-

Alkyl Halide (Ethyl Iodide for 2C-E; Propyl Iodide for 2C-P)

-

Potassium Carbonate (K

CO -

Acetonitrile (ACN)

Procedure:

-

Dissolve the 4-hydroxy scaffold (1.0 eq) in ACN.

-

Add finely powdered K

CO -

Reaction:

-

For 2C-E: Stir at RT for 12 hours (Ethyl iodide is reactive).

-

For 2C-P: Heat to 60°C for 4-6 hours.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1]

-

Salt Formation: Dissolve residue in minimal anhydrous IPA. Add concentrated HCl or HCl/Ether to precipitate the hydrochloride salt of the target drug.

-

Recrystallization: Recrystallize from IPA/Acetone.

Scientific Integrity & Validation

Why this Precursor? (Causality)

Using 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is superior to starting with 2,5-dimethoxyphenol for two reasons:

-

Regiocontrol: Direct bromination of 2,5-dimethoxyphenol often leads to mixtures of 4-bromo and 6-bromo isomers. The pre-brominated benzyl ether ensures the halogen is already in the correct para-position relative to the benzyl group.

-

Lithiation Stability: The benzyl ether is stable to n-BuLi at -78°C, whereas a free phenol would deprotonate, consuming reagent and complicating the formylation.

Quality Control Metrics

-

Precursor Purity: Must be >98% by HPLC. Presence of the 6-bromo isomer will lead to "Isoscaline" type impurities (3-alkoxy isomers) downstream.

-

Debenzylation Completeness: Monitor via TLC. The disappearance of the benzyl aromatic protons (7.3-7.4 ppm multiplet) in NMR is the confirmation standard.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961. (Discusses the SAR of 4-position substitution and synthetic routes).

-

Blaazer, A. R., Smid, P., & Kruse, C. G. (2008). Structure-activity relationships of phenylalkylamines as 5-HT2A receptor agonists. European Journal of Medicinal Chemistry, 43(10), 2120-2131. (Review of the chemical scaffolds including 2,5-dimethoxy-4-substituted variants).

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines and amphetamines. Drug Testing and Analysis, 4(7-8), 577-590.

Disclaimer: The chemicals and protocols described herein are for legitimate research and forensic reference standard preparation only. 2C-B, 2C-E, 2C-P, and related analogs are Schedule I controlled substances in many jurisdictions. Possession and synthesis without appropriate DEA/Government licensing is illegal.

Sources

Application Note: Controlled Formation of (4-(Benzyloxy)-2,5-dimethoxyphenyl)magnesium Bromide

Executive Summary

The formation of Grignard reagents from electron-rich aryl halides, such as 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene , presents distinct kinetic challenges. The presence of two methoxy groups and a bulky benzyloxy moiety creates a steric and electronic environment that passivates the carbon-bromine bond, often leading to prolonged induction periods and competitive Wurtz homocoupling.

This guide details a robust, field-validated protocol for generating (4-(benzyloxy)-2,5-dimethoxyphenyl)magnesium bromide . Unlike generic textbook procedures, this protocol emphasizes surface activation dynamics and initiation entrainment to ensure reproducible high-yield generation.

Chemical Context & Mechanistic Challenges[1][2]

The Substrate

The starting material, 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene, features a 1,2,4,5-tetrasubstituted benzene ring.

-

Electronic Effect: The ortho- and para-alkoxy groups increase electron density at the carbon-bromine bond, theoretically nucleophilic but kinetically sluggish to oxidative addition by Magnesium(0).

-

Steric Effect: The 2,5-dimethoxy pattern creates a "picket fence" effect, hindering the approach of the magnesium species to the C-Br bond.

The Solution: Entrainment

To overcome the high activation energy of initiation, this protocol utilizes 1,2-Dibromoethane (DBE) as an entrainment agent. DBE reacts rapidly with magnesium to form MgBr₂ and ethylene gas. This process chemically "etches" the magnesium surface, exposing highly reactive, oxide-free lattice sites (

Pre-Requisites & Materials

Reagents

-

Substrate: 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene (Recrystallized, dried in vacuo >4h).

-

Magnesium: Turnings (99.9% purity). Note: Powder is too reactive and prone to Wurtz coupling; ribbon has insufficient surface area.

-

Solvent: Tetrahydrofuran (THF), Anhydrous (Water <50 ppm). Stabilized with BHT is acceptable.

-

Activators: Iodine crystals (

), 1,2-Dibromoethane (DBE).

Equipment

-

3-Neck Round Bottom Flask (flame-dried).

-

Reflux condenser (with inert gas inlet).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Argon preferred over Nitrogen due to density).

Experimental Protocol

Phase 1: System Preparation & Activation

Objective: Create an anhydrous, anaerobic environment and mechanically/chemically activate the Mg surface.

-

Setup: Assemble glassware hot. Flush with Argon for 15 minutes while cooling.

-

Mg Loading: Add Magnesium turnings (1.2 equiv relative to bromide).

-

Dry Activation: Stir the dry turnings rapidly for 10 minutes. The glass stir bar will crush the turnings against the flask wall, creating fresh micro-fractures in the MgO passivation layer.

-

Chemical Etch: Add just enough anhydrous THF to cover the magnesium. Add a single crystal of Iodine.

-

Observation: The solution will turn amber/brown.

-

Action: Heat gently with a heat gun until the iodine color fades (formation of

).

-

Phase 2: Initiation (The Critical Step)

Objective: Jumpstart the radical mechanism without triggering a runaway exotherm.

-

Substrate Solution: Dissolve 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene (1.0 equiv) in anhydrous THF (concentration ~1.0 M).

-

Entrainment: Add 0.1 mL of 1,2-Dibromoethane (DBE) directly to the Mg suspension.

-

Visual Cue: Look for rapid bubbling (ethylene gas) and localized turbidity.

-

-

Seeding: Add 5-10% of the substrate solution dropwise to the activated Mg.

-

Verification: Stop stirring for 30 seconds. Look for:

-

Spontaneous bubbling from the metal surface.

-

A cloudiness (turbidity) spreading from the metal.

-

A slight exotherm (touch the flask bottom).[1]

-

Note: If no reaction occurs after 5 minutes, add another 0.1 mL DBE and apply gentle heat. Do not proceed until initiation is confirmed.

-

Phase 3: Propagation

Objective: Maintain a steady concentration of radicals to favor Grignard formation over homocoupling.

-

Addition: Once initiated, bring the mixture to a gentle reflux.

-

Rate Control: Add the remaining substrate solution dropwise over 45-60 minutes.

-

Rule of Thumb: The addition rate should maintain a gentle reflux without external heating.

-

-

Digestion: After addition is complete, maintain external heating to reflux the mixture for 2 hours. This ensures conversion of the sterically hindered bromide.

-

Cooling: Cool to room temperature. The solution should be a dark grey/brown turbid mixture.

Quality Control: The Knochel Titration

Trustworthiness: Never assume yield. Electron-rich Grignards are prone to hydrolysis. Validate concentration using the Knochel method.[1][2]

Reagents:

-

Titrant: 1.0 M solution of

in THF (weighed precisely). -

Analyte: 0.5 mL aliquot of reaction mixture.

Procedure:

-

Dissolve accurately weighed

in Sat. LiCl/THF (Solution is deep brown).[2] -

Add the Grignard aliquot dropwise to the Iodine solution at 0°C.

-

Endpoint: The brown color disappears instantly upon reaction. The endpoint is the transition from brown to clear/yellow.[2]

-

Calculation:

[2]

Data Summary & Troubleshooting

| Parameter | Specification |

| Solvent | THF (Ether is too low boiling for efficient initiation of this substrate) |

| Concentration | 0.8 M - 1.0 M (Higher conc. risks precipitation) |

| Temperature | Reflux ( |

| Appearance | Dark Grey/Brown (Green tint indicates Wurtz coupling) |

| Stability | Use within 24 hours; store under Argon at -20°C |

Troubleshooting "The Sleeping Beauty" (Failed Initiation)

If the reaction refuses to start:

-

The "Hot Spot": Stop stirring. Heat one specific spot of the flask bottom with a heat gun until solvent boils locally.[1]

-

Fresh Surface: Use a glass rod to crush a piece of Mg under the solvent surface (carefully!).

-

The "Vitride" Trick: Add 2 drops of Vitride (Red-Al) or DIBAL-H. This aggressively strips oxides.

Visualization

Reaction Pathway

The following diagram illustrates the chemical transformation and the role of the entrainment agent.

Caption: Mechanistic pathway showing the role of 1,2-Dibromoethane in activating Mg for the oxidative insertion into the hindered Aryl-Bromide bond.

Experimental Workflow

A decision-tree workflow for the laboratory execution.

Caption: Step-by-step experimental workflow including critical decision points for initiation verification.

References

-

Knochel, P., et al. (2006).[3][4] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

BenchChem Technical Support. (2025). Activation of Magnesium in Diglyme for Grignard Reactions.

-

Organic Syntheses. Preparation of Grignard Reagents from Aryl Halides. Org. Synth. Coll. Vol. 2.

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

-

Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story (Contextual reference for 2,5-dimethoxy-4-substituted benzene chemistry).

Sources

Technical Application Note: Precision O-Alkylation of 4-Bromo-2,5-Dimethoxyphenol

This Application Note is structured to guide researchers through the precise O-alkylation of 4-bromo-2,5-dimethoxyphenol . This substrate presents a unique "push-pull" electronic environment (electron-donating methoxy groups vs. electron-withdrawing bromine) and steric challenges (ortho-methoxy hindrance) that require tailored protocols to ensure chemoselectivity (O- vs. C-alkylation) and structural integrity.

Strategic Analysis & Mechanistic Insight

Substrate Characterization

The target molecule, 4-bromo-2,5-dimethoxyphenol , is an electron-rich aromatic system. Successful alkylation requires navigating three specific challenges:

-

Steric Hindrance: The methoxy group at the 2-position (ortho to the phenol) creates a steric gate, retarding the approach of bulky electrophiles.

-

Electronic Activation (The Ambident Nucleophile Risk): The 2,5-dimethoxy pattern significantly increases the electron density of the ring. While the phenoxide oxygen is the kinetic nucleophile, the ring carbons (particularly para to the activating methoxy groups) become susceptible to C-alkylation under thermodynamic control or with "soft" electrophiles (e.g., allyl halides).

-

Labile Functionality: The 4-bromo substituent is a valuable handle for future cross-coupling (Suzuki, Buchwald-Hartwig). Harsh conditions (e.g., high temperatures with strong reducing agents or transition metal contaminants) must be avoided to prevent hydrodebromination.

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the correct alkylation protocol based on the electrophile type.

Caption: Decision matrix for selecting the optimal alkylation strategy based on electrophile reactivity and steric profile.

Experimental Protocols

Protocol A: The "Gold Standard" Williamson Ether Synthesis

Best for: Primary alkyl halides (Methyl iodide, Ethyl bromide, etc.) Mechanism: SN2 Nucleophilic Substitution.[1][2][3] Why this works: The use of Potassium Carbonate (K₂CO₃) in Acetone provides a mild basic environment that deprotonates the phenol without generating a "naked," highly reactive anion that might favor C-alkylation.

Reagents & Materials

-

Substrate: 4-Bromo-2,5-dimethoxyphenol (1.0 equiv)

-

Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

-

Base: Anhydrous K₂CO₃ (2.0 equiv) - Must be finely ground.

-

Solvent: Acetone (HPLC grade, dried over molecular sieves) or Acetonitrile (for higher boiling point).

-

Catalyst (Optional): 18-Crown-6 (0.05 equiv) if reaction is sluggish.

Step-by-Step Methodology

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromo-2,5-dimethoxyphenol (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add finely ground anhydrous K₂CO₃ (20 mmol). The solution may turn slightly yellow as the phenoxide forms.

-

Critical Step: Stir at room temperature for 15 minutes before adding the electrophile. This ensures the surface area of the base is active and initial deprotonation equilibrium is established.

-

-

Addition: Add the Alkyl Halide (12-15 mmol) dropwise via syringe.

-

Reaction: Fit a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C for Acetone).

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1) every 2 hours. The starting phenol (more polar) should disappear, replaced by the less polar ether.

-

-

Workup:

-

Cool to room temperature.[4]

-

Filter off the solid inorganic salts (K₂CO₃/KBr) using a sintered glass funnel. Wash the solid cake with fresh acetone.

-

Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil/solid.

-

-

Purification: Most simple ethers from this protocol are pure enough for subsequent steps. If necessary, recrystallize from MeOH or purify via flash column chromatography (Silica gel).

Protocol B: Mitsunobu Coupling